molecular formula C9H12F3IN2O B2497373 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856031-59-8

4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2497373
CAS No.: 1856031-59-8
M. Wt: 348.108
InChI Key: YKPYEBZQMNKDDP-UHFFFAOYSA-N
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Description

4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an iodine atom, a propoxymethyl group, and a trifluoroethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base such as potassium carbonate.

    Introduction of the propoxymethyl group: This can be done by reacting the intermediate with propoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and bases such as potassium carbonate are used in coupling reactions.

Major Products

    Substitution products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction products: Reduced derivatives such as alcohols or amines.

    Coupling products: Various biaryl or alkyne derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-3-(methoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a propoxymethyl group.

    4-bromo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.

    4-iodo-3-(propoxymethyl)-1-(ethyl)-1H-pyrazole: Similar structure but with an ethyl group instead of a trifluoroethyl group.

Uniqueness

4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical properties such as increased lipophilicity and the ability to participate in halogen bonding. These properties can enhance its effectiveness in various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3IN2O/c1-2-3-16-5-8-7(13)4-15(14-8)6-9(10,11)12/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPYEBZQMNKDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1I)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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